![molecular formula C9H10BNO4 B573034 (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid CAS No. 1256345-61-5](/img/structure/B573034.png)
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
“(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid” is a unique chemical compound with the empirical formula C9H10BNO4 . It has a molecular weight of 206.99 . This compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for “(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid” is 1S/C9H10BNO4/c1-14-6-15-9-3-2-7 (5-11)4-8 (9)10 (12)13/h2-4,12-13H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid” is a solid compound . Its boiling point is approximately 412.4±55.0°C at 760 mmHg .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Suzuki–Miyaura Cross-Coupling Reactions: This compound participates in Suzuki–Miyaura reactions, which are widely used for carbon–carbon bond formation. It enables the synthesis of biaryl compounds, pharmaceutical intermediates, and functional materials .
Boron-Based Fluorescent Dyes
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: has been utilized in the development of boron-based fluorescent dyes. These dyes combine the versatility of BODIPY derivatives with the receptor-like properties of the boronic acid moiety. Researchers have synthesized modular and functional PBA-BODIPY dyes, demonstrating their potential in imaging and sensing applications .
Histamine-3 Receptor Ligands
The compound has been investigated as a precursor for synthesizing aminoalkoxybiphenylnitriles, which can serve as histamine-3 receptor ligands. These ligands play a role in drug discovery and understanding histamine receptor biology .
Safety And Hazards
properties
IUPAC Name |
[5-cyano-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZZHJTWFVDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681534 |
Source
|
Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid | |
CAS RN |
1256345-61-5 |
Source
|
Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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